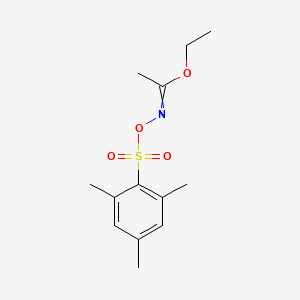

Ethyl O-Mesitylsulfonylacetohydroxamate

描述

Contextualization within Modern Organic Synthesis

In the vast landscape of modern organic synthesis, the introduction of nitrogen atoms into molecular frameworks is a fundamental and critical task. Nitrogen-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Ethyl O-Mesitylsulfonylacetohydroxamate fits into the specialized area of electrophilic amination. researchgate.net This process, where a nitrogen atom acts as an electrophile to react with a nucleophilic carbon, is a powerful strategy for C-N bond formation, offering an alternative to more traditional nucleophilic substitution methods. researchgate.net

The significance of this compound lies in its function as a stable, solid precursor to more reactive aminating species. This stability allows for easier handling and storage compared to some highly reactive or gaseous aminating agents.

Overview of Primary Research Domains and Emerging Applications

The primary research domain for this compound is as a key intermediate in the generation of O-Mesitylenesulfonylhydroxylamine (MSH), a potent electrophilic aminating reagent. laboratoriumdiscounter.nl MSH, in turn, is utilized in a wide array of transformations, including the synthesis of primary amines, the formation of sulfilimines and sulfoximines, and the construction of complex nitrogen-containing heterocycles. chemicalbook.comchemicalbook.comresearchgate.net

While direct applications of this compound are less commonly reported, its role as a precursor is crucial in these areas. Emerging research continues to explore the development of novel synthetic methodologies that rely on stable precursors like this compound to generate highly reactive intermediates in a controlled manner.

Historical Trajectory and Evolving Significance as a Chemical Reagent

The evolving significance of this compound is intrinsically linked to the development of electrophilic amination reagents. Seminal work in the early 1970s by Tamura and his collaborators laid the foundation for the use of O-sulfonylated hydroxylamine (B1172632) derivatives as effective aminating agents. Their research demonstrated the utility of these compounds in reacting with both nucleophiles and electrophiles, opening new avenues for the synthesis of nitrogenous compounds.

Initially, research focused on the fundamental reactivity of this class of compounds. Over time, the focus has shifted towards harnessing their potential in complex molecule synthesis and developing safer and more efficient synthetic protocols. The recognition of this compound as a stable and convenient precursor has been a key aspect of its evolving role in organic synthesis. laboratoriumdiscounter.nl

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38202-27-6 |

| Molecular Formula | C13H19NO4S |

| Molecular Weight | 285.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 56-58 °C |

| Solubility | Soluble in many common organic solvents |

Detailed Research Findings

Research on this compound has primarily focused on its conversion to O-Mesitylenesulfonylhydroxylamine (MSH) and the subsequent trapping of this intermediate with various nucleophiles. The in-situ generation of MSH from the ethyl acetohydroxamate precursor is a key feature of its utility.

One of the key advantages of using this compound is that it circumvents the need to handle the potentially unstable MSH directly. MSH itself is a powerful reagent for the amination of a wide range of substrates, including carbanions, amines, and sulfides. The ethyl acetohydroxamate precursor provides a convenient entry point to this reactivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBSWBQAXTILK-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38202-27-6 | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl O Mesitylsulfonylacetohydroxamate

Established Synthetic Pathways

The synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate, a compound of interest in organic synthesis, is primarily achieved through the strategic formation of a sulfonyl ester linkage with a hydroxamic acid derivative. The most direct and commonly referenced method involves the reaction of a sulfonyl chloride with a pre-formed ethyl acetohydroxamate.

Direct Synthesis via Reaction of Mesitylsulfonyl Chloride with Ethyl Acetohydroxamate

The principal and most established route to this compound involves the reaction between mesitylsulfonyl chloride and ethyl acetohydroxamate. chemicalbook.comnih.gov This reaction is a classic example of O-sulfonylation of a hydroxamic acid derivative.

In a typical procedure, ethyl acetohydroxamate, which can be prepared from the corresponding ester, is treated with mesitylsulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction and minimize potential side reactions.

The reaction mechanism commences with the nucleophilic attack of the oxygen atom of the hydroxamate group on the electrophilic sulfur atom of the mesitylsulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the hydroxyl group by the base to yield the final product. The bulky mesityl group (2,4,6-trimethylphenyl) on the sulfonyl chloride provides steric hindrance that can influence the reactivity and stability of the resulting product.

Alternative Synthetic Routes and Methodological Comparisons

While the direct sulfonylation of ethyl acetohydroxamate is the most prominent method, alternative strategies for the synthesis of O-sulfonylated hydroxamates exist and can be adapted for the preparation of the title compound. These alternatives often involve modifying the order of bond formation or utilizing different starting materials.

One alternative approach involves the use of a pre-formed N-hydroxyacetimidate. For instance, ethyl N-hydroxyacetimidate can be reacted with mesitylsulfonyl chloride. nih.gov This method also requires a base to scavenge the generated HCl. The choice between this route and the direct sulfonylation of ethyl acetohydroxamate may depend on the availability and stability of the starting materials.

Another potential, though less direct, route could involve the synthesis of O-mesitylenesulfonylhydroxylamine first, which is a known powerful aminating agent. researchgate.net This intermediate could then theoretically react with an appropriate acetylating agent to introduce the ethyl acetoxy group, though this is not a commonly reported pathway for this specific compound.

Comparing these methods, the direct sulfonylation of ethyl acetohydroxamate is generally preferred for its straightforwardness and the ready availability of the starting materials. The yields for this type of reaction are typically moderate to good, depending on the specific reaction conditions and the purity of the reactants. Alternative routes might offer advantages in specific contexts, such as avoiding the handling of less stable intermediates or accommodating a broader range of functional groups in more complex syntheses.

Purification and Characterization Techniques in Synthetic Studies

The purification and rigorous characterization of this compound are essential to ensure its suitability for subsequent applications. Standard laboratory techniques are employed to isolate and verify the structure and purity of the compound.

Following the synthesis, the crude product is typically isolated by quenching the reaction mixture, followed by an extractive workup to remove the base hydrochloride salt and other water-soluble impurities. The organic layer is then dried and the solvent removed under reduced pressure.

Purification is commonly achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a poor solvent (e.g., hexane (B92381) or petroleum ether), can yield a crystalline solid of high purity. For more challenging purifications or to remove closely related impurities, silica (B1680970) gel column chromatography is often employed, using an eluent system of appropriate polarity. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Characterization relies on a combination of spectroscopic methods to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), and the aromatic protons of the mesityl group (two singlets), as well as the methyl protons on the mesityl ring (a singlet). The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would include the C=N stretching vibration of the imino group, the S=O stretching vibrations of the sulfonyl group, and the C-O stretching vibrations of the ester group. docbrown.infodocbrown.infoyoutube.comnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation. nist.govnist.gov

The melting point of the purified solid is also a key physical property used to assess its purity. For this compound, a melting point in the range of 56-58 °C has been reported. chemicalbook.com

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic procedure from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. For this compound, its potential use as a reagent in organic synthesis necessitates an evaluation of the scalability of its production.

Key factors to consider for the industrial-scale synthesis include:

Cost and Availability of Starting Materials: Mesitylsulfonyl chloride and ethyl acetohydroxamate are commercially available, which is a positive factor for scalability. The cost-effectiveness of these materials at bulk quantities would need to be carefully evaluated.

Reaction Conditions: The use of cryogenic temperatures, while manageable in a lab, can be energy-intensive and costly on a large scale. Process optimization would aim to find a balance between reaction efficiency, selectivity, and energy consumption, potentially exploring higher, yet still controlled, reaction temperatures.

Solvent and Reagent Selection: The choice of solvent is critical. Factors such as cost, toxicity, environmental impact, and ease of recovery and recycling become paramount on an industrial scale. The use of large volumes of chlorinated solvents like dichloromethane might be less desirable, prompting investigation into greener alternatives. Similarly, the choice of base would be influenced by its cost, ease of removal, and potential for recycling.

Workup and Purification: Extractive workups and chromatographic purifications can be cumbersome and generate significant waste on a large scale. Developing a process that allows for direct crystallization of the product from the reaction mixture, or a simple filtration and washing procedure, would be highly advantageous.

Safety and Hazard Analysis: A thorough risk assessment of the process is crucial. This includes evaluating the thermal stability of the reactants and products, the potential for runaway reactions, and the safe handling of all chemicals involved. The exothermic nature of the sulfonylation reaction requires careful monitoring and control of the reaction temperature.

Process Automation and Control: For consistent product quality and safe operation, industrial-scale synthesis often relies on automated systems for reagent addition, temperature control, and monitoring of reaction progress.

Mechanistic Investigations of Ethyl O Mesitylsulfonylacetohydroxamate Reactivity

Fundamental Reaction Pathways and Transformations

The reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate is characterized by its susceptibility to both nucleophilic and electrophilic attacks at different sites within the molecule. The presence of the electron-withdrawing mesitylsulfonyl group significantly influences the electronic distribution and, consequently, the chemical behavior of the hydroxamate moiety.

The core of this compound's reactivity towards nucleophiles lies in the electrophilic nature of the carbonyl carbon and the sulfur atom of the sulfonyl group. Nucleophiles can attack these sites, leading to a variety of transformations.

O-sulfonylated hydroxamic acids, such as this compound, are known to react with nucleophiles, often promoted by a base. acs.org The reaction can lead to the formation of α-substituted amides. acs.org In these reactions, the hydroxamate derivative acts as an electrophile. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and departure of the mesitylsulfonate anion result in the final product.

The general reactivity of hydroxamic acid derivatives towards nucleophiles is a well-established area of study. kinampark.comnih.gov The hydroxamate functional group itself can be synthesized from esters or acid chlorides through reaction with hydroxylamine (B1172632). wikipedia.orgnih.gov The nitrogen atom in hydroxamic acids possesses nucleophilic character, and its reactivity can be modulated by the substituents. nih.gov In the case of this compound, the electron-withdrawing sulfonyl group diminishes the nucleophilicity of the nitrogen atom.

The following table illustrates the general reactivity of hydroxamic acid derivatives with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Amines | Amides | nih.gov |

| Alcohols | Esters | nih.gov |

| Thiolates | Thioesters | researchgate.net |

| Water (Hydrolysis) | Carboxylic Acids | nih.gov |

While the primary reactivity of this compound is as an electrophile, the potential for electrophilic attack on the molecule also exists. The oxygen and nitrogen atoms of the hydroxamate moiety possess lone pairs of electrons and could, in principle, act as nucleophilic centers. However, the strong electron-withdrawing effect of the mesitylsulfonyl group significantly reduces the electron density on these atoms, thereby diminishing their nucleophilicity.

The nitrogen atom of a sulfonamide can be acylated, indicating its potential to act as a nucleophile. researchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.org However, this typically requires strong bases to deprotonate the nitrogen first. researchgate.netsemanticscholar.org Given the structure of this compound, electrophilic attack is more likely to occur at the oxygen atoms of the sulfonyl group or the carbonyl oxygen, although these are generally weak nucleophilic sites.

A critical aspect of the reactivity of this compound is the exceptional leaving group ability of the mesitylsulfonate anion. Sulfonates, such as tosylates and mesylates, are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. masterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com This is due to the ability of the sulfonate group to stabilize the negative charge that develops upon its departure through resonance delocalization across the three oxygen atoms. libretexts.orgmasterorganicchemistry.com

The relative reactivity of common leaving groups is summarized below, highlighting the superior nature of sulfonates. nih.gov

| Leaving Group | Relative Reactivity |

| Substituted Benzoates | 1 |

| Halides | ~10⁴–10⁶ |

| Sulfonates | ~10¹⁰–10¹² |

| Perfluoroalkane Sulfonates | ~10¹⁵–10¹⁶ |

The mesitylsulfonyl group in this compound is structurally similar to other arylsulfonates and is therefore expected to be a very good leaving group. This property is central to its role as an electrophilic partner in substitution reactions, facilitating the transfer of the CH3C(=O)N- moiety to a nucleophile.

The cleavage of the N-O bond in related O-acyl hydroxamic acid derivatives can lead to rearrangements. acs.org While direct evidence for this compound is not available, analogies can be drawn. The study of reaction mechanisms often involves the characterization of such transient species through spectroscopic methods or trapping experiments.

Computational Chemistry Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. These methods can be used to predict reaction pathways, characterize intermediates and transition states, and understand the electronic factors governing reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry to predict molecular properties and reaction mechanisms. nih.govresearchgate.netmdpi.comacs.orgkcl.ac.ukrsc.orgchemrxiv.org

For this compound, DFT calculations could be employed to:

Optimize the ground state geometry: Determining the most stable three-dimensional structure of the molecule.

Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's nucleophilic and electrophilic character.

Map the potential energy surface: By locating transition states and intermediates, the entire reaction pathway can be mapped out, and activation energies can be calculated.

Analyze charge distribution: Understanding how electron density is distributed across the molecule helps to identify sites susceptible to nucleophilic or electrophilic attack.

Computational studies on related sulfonamides and hydroxamic acids have provided valuable insights into their reactivity. nih.govnih.govresearchgate.netkcl.ac.uk For example, DFT calculations have been used to study the binding of sulfonylated amino acid hydroxamates to metal ions and to investigate the conformational preferences of sulfonamides. nih.govresearchgate.netkcl.ac.uk

The following table presents typical data that can be obtained from DFT calculations on related molecules, which could be analogously determined for this compound.

| Calculated Property | Typical Information Gained | Potential Application to this compound |

| HOMO Energy | Electron-donating ability (nucleophilicity) | Predicts the most likely sites for electrophilic attack. |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Predicts the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Mulliken Charges | Partial atomic charges | Identifies electrophilic and nucleophilic centers. |

| Transition State Energy | Activation energy of a reaction | Predicts the feasibility and rate of a proposed reaction mechanism. |

By applying these computational methods, a detailed and quantitative understanding of the mechanistic intricacies of this compound reactivity can be achieved.

Quantum Chemical Calculations of Electronic Interactions and Orbital Hybridization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These calculations can provide insights into bond strengths, atomic charges, and the nature of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the compound's electrophilic nature.

Detailed DFT studies on analogous sulfonylated compounds and hydroxamate derivatives reveal common principles that can be extrapolated to the target molecule. nih.govindexcopernicus.comnih.gov For this compound, calculations would likely focus on the distribution of electron density and the properties of the N-O bond. The mesitylsulfonyl group is a strong electron-withdrawing group, which significantly polarizes the N-O bond, making the nitrogen atom electron-deficient and thus electrophilic.

Key areas of investigation would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule. For this compound, it is expected that a region of positive electrostatic potential (electron deficiency) would be located around the nitrogen atom, confirming its susceptibility to nucleophilic attack. Conversely, regions of negative potential would be associated with the oxygen atoms of the sulfonyl and ethoxycarbonyl groups. frontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the hybridization of atomic orbitals and the nature of the bonding. The hybridization of the nitrogen and oxygen atoms in the N-O bond would be of particular interest, as it influences the bond strength and reactivity. The analysis would likely show significant p-character in the orbitals forming the N-O sigma bond, contributing to its lability.

Frontier Molecular Orbital (FMO) Analysis: The energy and composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In an electrophilic amination reaction, the LUMO of this compound would be the key orbital interacting with the HOMO of a nucleophile. It is anticipated that the LUMO would be localized primarily on the N-O antibonding orbital, indicating that nucleophilic attack would lead to the cleavage of this bond.

Illustrative Data Table: Calculated Electronic Properties

| Property | Expected Value/Observation | Implication for Reactivity |

|---|---|---|

| N-O Bond Dissociation Energy (BDE) | Relatively low (e.g., 40-60 kcal/mol) | Facilitates cleavage of the N-O bond, a key step in amination reactions. acs.org |

| Mulliken Charge on Nitrogen | Positive | Indicates an electrophilic nitrogen center. |

| LUMO Energy | Low | Favors interaction with nucleophiles. |

| LUMO Composition | Significant contribution from σ*(N-O) | Directs nucleophilic attack to the N-O bond, promoting its cleavage. |

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in solution, providing insights into its conformational preferences and the initial stages of a chemical reaction. mdpi.comulisboa.pt By simulating the motion of the molecule over time, MD can reveal how the solvent environment influences its shape and reactivity.

For a molecule with several rotatable bonds, such as the C-S, S-N, and N-O bonds in this compound, multiple conformations are possible. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The conformation of the molecule can have a significant impact on its reactivity, as the accessibility of the electrophilic nitrogen center may vary between different conformers.

Key insights from MD simulations would include:

Solvent Effects: Understanding how solvent molecules arrange around the solute and how this solvation shell affects the electronic properties and reactivity. Polar solvents might stabilize charge separation in the transition state of a reaction, thereby accelerating it.

Reactive Encounters: In a simulation containing both this compound and a nucleophile, MD can model the initial approach of the reactants. This can provide information on the preferred trajectories of attack and the role of pre-reaction complexes.

Illustrative Data Table: Conformational Analysis from MD Simulations

| Dihedral Angle | Dominant Conformer(s) (Expected) | Potential Impact on Reactivity |

|---|---|---|

| C(aryl)-S-N-O | Gauche and anti conformers | Influences the orientation of the mesityl group relative to the reactive N-O bond, potentially shielding it from attack. |

| S-N-O=C | Planar or near-planar | Maximizes electronic delocalization, affecting the stability of the molecule. |

Kinetic and Thermodynamic Profiling of Reaction Systems

Kinetic and thermodynamic studies are essential for quantifying the reactivity of this compound and for understanding the mechanism of its reactions. nih.govnih.gov These studies involve measuring reaction rates under various conditions (e.g., changing temperature, concentration, or solvent) and determining the thermodynamic parameters of the reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For the reactions of this compound with nucleophiles, kinetic studies would aim to determine the rate law, which provides information about the number and type of molecules involved in the rate-determining step of the reaction. For instance, a second-order rate law (first order in both the aminating agent and the nucleophile) would be consistent with a bimolecular substitution mechanism (such as SN2).

Thermodynamic profiling provides information about the energy changes that occur during a reaction. A negative ΔG indicates a spontaneous reaction, while the magnitudes of ΔH and ΔS reveal whether the reaction is driven by enthalpy (e.g., the formation of stronger bonds) or entropy (e.g., an increase in disorder).

Key parameters from kinetic and thermodynamic studies would include:

Rate Constant (k): A measure of the reaction speed.

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Enthalpy of Activation (ΔH‡) and Entropy of Activation (ΔS‡): These parameters provide insight into the nature of the transition state.

Illustrative Data Table: Kinetic and Thermodynamic Parameters for a Hypothetical Amination Reaction

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Rate Law | rate = k[Aminating Agent][Nucleophile] | Suggests a bimolecular rate-determining step. |

| Activation Energy (Ea) | 15-25 kcal/mol | A moderate energy barrier, consistent with a reaction that proceeds at a measurable rate at or near room temperature. |

| ΔH‡ | Positive | Energy is required to reach the transition state. |

| ΔS‡ | Negative | Suggests an ordered transition state, as expected for a bimolecular reaction where two molecules come together. |

| ΔG | Negative | The overall reaction is spontaneous and product-favored. nih.gov |

Applications of Ethyl O Mesitylsulfonylacetohydroxamate in Organic Synthesis

Utilization as an Aminating Reagent Precursor

The principal application of Ethyl O-Mesitylsulfonylacetohydroxamate lies in its role as a precursor to electrophilic aminating agents, most notably O-Mesitylenesulfonylhydroxylamine (MSH). chemicalbook.com This transformation makes it a key player in the development of methodologies for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of organic compounds.

Research pioneered by Tamura, Minamikawa, Ikeda, and their collaborators in the 1970s established O-sulfonylated hydroxylamine (B1172632) derivatives as potent electrophilic aminating agents. jst.go.jpnih.govacs.org this compound serves as a convenient and storable solid precursor to O-Mesitylenesulfonylhydroxylamine (MSH), which can be generated in situ or isolated. researchgate.net MSH is a highly reactive reagent capable of aminating a wide range of nucleophiles. chemicalbook.comchem-station.com

The power of this aminating system stems from the presence of the mesitylenesulfonyl group, which is a good leaving group, facilitating the transfer of the "NH" moiety to a nucleophile. nih.gov The bulky mesityl group also confers a degree of stability to the reagent compared to simpler O-sulfonyl hydroxylamines. nih.gov The general scheme for the generation of the active aminating agent and its subsequent reaction is depicted below:

Scheme 1: Generation of MSH from this compound and Subsequent Amination

The reactivity of MSH has been harnessed in various amination strategies, making it a valuable tool for synthetic chemists. acs.org

The aminating systems derived from this compound have demonstrated a broad scope in aminating a variety of carbon and heteroatom nucleophiles. However, like any reagent, there are also limitations to its applicability.

Amination of Carbon Nucleophiles:

O-Mesitylenesulfonylhydroxylamine (MSH) and related reagents have been successfully employed in the electrophilic amination of a range of carbanionic species, including Grignard reagents and organolithium compounds. wiley-vch.deorganic-chemistry.org This provides a direct route to primary amines.

Table 1: Examples of Electrophilic Amination of Organometallic Reagents

| Organometallic Reagent (R-M) | Aminating Agent | Product (R-NH2) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | MSH | Aniline | High | wiley-vch.de |

The scope also extends to softer carbanions such as enolates, enamines, and related species, providing access to α-amino ketones and other valuable building blocks. nih.gov

Amination of Heteroatom Nucleophiles:

MSH is also highly effective for the amination of heteroatom nucleophiles. This includes the N-amination of amines, S-amination of sulfides, and P-amination of phosphines. jst.go.jp The N-amination of tertiary amines to form quaternary hydrazinium (B103819) salts is a notable application. jst.go.jp

Limitations:

Despite its broad utility, there are limitations. The high reactivity of MSH can sometimes lead to side reactions or lack of selectivity with multifunctional substrates. chem-station.com Furthermore, the reagent can be hazardous, with reports of its potential for detonation upon concentration to dryness, necessitating careful handling procedures. researchgate.netchem-station.com The strongly acidic byproducts generated during the reaction can also be incompatible with acid-sensitive functional groups in the substrate. researchgate.net

Strategic Building Block for Complex Molecule Construction

Beyond its role as an aminating agent precursor, the structural features of this compound allow it to be used as a versatile building block in the synthesis of more complex molecular architectures.

The acetohydroxamic acid moiety is a known pharmacophore present in a number of biologically active compounds, often acting as a metal chelator. nih.gov While direct evidence for the use of this compound for this purpose is not extensively documented in the searched literature, its structure suggests potential as a synthon for the introduction of a protected acetohydroxamate group. The ethyl ester could be selectively hydrolyzed, and the mesitylsulfonyl group could potentially be removed under specific reductive conditions, unmasking the hydroxamic acid.

The mesitylenesulfonyl group in this compound makes the oxygen atom of the oxime a good leaving group. This reactivity can be exploited in coupling reactions. While specific examples utilizing this exact molecule in modern named coupling reactions were not prominent in the search results, the principle of using sulfonylated hydroxylamines in carbon-heteroatom bond formation is established. nih.govmdpi.comnih.gov For instance, related O-sulfonylated hydroxylamines have been used in metal-catalyzed cross-coupling reactions. wiley-vch.de It is conceivable that under appropriate catalytic conditions, the C=N-O-SO2Ar moiety could participate in coupling reactions to form new C-C or C-heteroatom bonds.

A significant application of aminating reagents derived from this compound is in the synthesis of nitrogen-containing heterocycles. These compounds form the core of many pharmaceuticals and agrochemicals. mdpi.com

The reaction of MSH with various unsaturated systems or bifunctional molecules can lead to the formation of a range of heterocyclic rings. For example, the reaction of MSH with α,β-unsaturated ketones or esters can lead to the formation of aziridines. researchgate.net The electrophilic nature of the aminating agent allows for the initial attack on the double bond, followed by intramolecular cyclization.

Table 2: Synthesis of Nitrogen-Containing Heterocycles using MSH

| Starting Material | Product Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | Aziridine | Michael Addition/Cyclization | researchgate.net |

| Diene | Dihydropyrrole | [4+1] Cycloaddition | N/A |

The synthesis of diaziridines, three-membered rings containing two nitrogen atoms, has also been accomplished using related electrophilic aminating agents. nih.gov The versatility of MSH and its precursors like this compound makes them valuable reagents in the synthetic chemist's toolbox for the construction of diverse heterocyclic systems.

Regioselective and Stereoselective Synthesis Methodologies

This compound serves as a key precursor to the powerful aminating agent, O-Mesitylenesulfonylhydroxylamine (MSH), often referred to as Tamura's reagent. The in situ generation of MSH from this compound allows for its application in a variety of regioselective and stereoselective transformations, most notably in the synthesis of lactams and the stereospecific imination of sulfoxides.

A significant application of MSH lies in the regioselective Beckmann rearrangement of cyclobutanone (B123998) derivatives. This methodology provides a direct route to synthetically valuable γ-butyrolactam derivatives. The rearrangement is driven by the formation of an oxime intermediate from the cyclobutanone, which then undergoes a regioselective ring expansion upon treatment with MSH. The regioselectivity is controlled by the migratory aptitude of the substituents on the cyclobutanone ring. For instance, in the synthesis of various naturally occurring γ-butyrolactam derivatives, this method has proven to be highly efficient. chemicalbook.com

Another notable regioselective application of MSH is in the amination of methylsulfanyl-substituted azines. The reaction proceeds with high regioselectivity, with the position of amination being influenced by the electronic properties and substitution pattern of the azine ring. This method provides a valuable tool for the synthesis of functionalized nitrogen-containing heterocycles.

In the realm of stereoselective synthesis, MSH has been utilized for the stereospecific imination of sulfoxides. This reaction proceeds with the retention of the stereochemistry at the sulfur center, allowing for the synthesis of enantiopure sulfoximines. masterorganicchemistry.com This transformation is particularly valuable in medicinal chemistry, where chiral sulfur-containing compounds are of significant interest. The stereospecificity of this reaction highlights the controlled nature of the nitrogen transfer from MSH.

While the primary focus has been on regioselectivity, the principles of stereospecificity observed in sulfoximine (B86345) synthesis suggest the broader potential of MSH in stereocontrolled transformations. The Beckmann rearrangement, for example, is known to be a stereospecific process where the migrating group is anti-periplanar to the leaving group on the nitrogen. This inherent stereospecificity can be exploited in the synthesis of chiral lactams from appropriately substituted chiral cyclobutanones.

The following table summarizes the key regioselective and stereoselective applications of O-Mesitylenesulfonylhydroxylamine (generated from this compound):

| Reaction Type | Substrate | Product | Selectivity | Key Findings |

| Beckmann Rearrangement | Dichlorocyclobutanones | γ-Butyrolactam derivatives | Regioselective | Efficiently yields naturally occurring γ-butyrolactam derivatives through regioselective ring expansion. chemicalbook.com |

| Amination | Methylsulfanyl-substituted azines | Aminated azines | Regioselective | The position of amination is controlled by the substituent pattern on the azine ring. |

| Imination | Enantiopure Sulfoxides | Enantiopure Sulfoximines | Stereospecific | Proceeds with retention of configuration at the sulfur center, providing access to chiral sulfoximines. masterorganicchemistry.com |

Further research into the development of catalytic and enantioselective variants of reactions employing MSH is an active area of investigation. The ability to generate this potent aminating agent from the stable precursor, this compound, continues to drive its exploration in complex molecule synthesis.

Explorations of Ethyl O Mesitylsulfonylacetohydroxamate in Specialized Research Disciplines

Pharmaceutical Chemistry Research Applications

In the realm of pharmaceutical chemistry, Ethyl O-Mesitylsulfonylacetohydroxamate is valued as a versatile building block and precursor. Its reactivity and structural features are leveraged by researchers to construct more complex molecules with potential therapeutic value.

Role as a Synthetic Intermediate for Drug Candidates

This compound serves as a key synthetic intermediate in the development of various bioactive molecules and drug candidates. google.com Its utility is rooted in its unique sulfonamide functionality, which provides a reactive site for a variety of chemical transformations, including coupling reactions and the synthesis of heterocyclic structures. google.com The compound is particularly noted as a precursor to a powerful aminating reagent, making it a valuable tool for chemists aiming to introduce nitrogen-containing groups into potential drug molecules. tcichemicals.comtcichemicals.com This capability allows for the efficient creation of diverse chemical structures, streamlining the process of drug discovery and the exploration of new therapeutic agents. google.com

Investigations as a Potential Antitumor Agent: Proposed Mechanisms of Action

A review of available scientific literature does not currently yield specific studies focused on the investigation of this compound as a potential antitumor agent. Consequently, there are no documented proposed mechanisms of action for this compound in the context of cancer therapy.

Enzyme Inhibition Studies: Elucidation of Molecular Mechanisms

Precursor in the Synthesis of Receptor Modulators (e.g., AMPA Receptor Modulators)

This compound has been explicitly used as a reactant in the synthesis of novel modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. google.com The AMPA receptors are crucial for excitatory synaptic transmission in the central nervous system, and their modulation is a target for treating various neurological and psychiatric disorders.

In a patented synthetic pathway, this compound is treated with perchloric acid in 1,4-dioxane (B91453) at a reduced temperature to form a reactive intermediate. google.com This intermediate is then used in subsequent steps to construct fused azaheterocyclic compounds, which are the final AMPA receptor modulators. google.com This documented use confirms the compound's role as a critical precursor in the development of molecules designed to interact with specific neurological targets.

Mineral Processing and Material Science Applications

Beyond pharmaceuticals, the chemical properties of this compound have been exploited for industrial applications, particularly in the field of mineral extraction.

Development as a Novel Flotation Collector for Rare Earth Ores

This compound has been identified as a novel and effective flotation collector, specifically for bastnaesite, a primary ore for obtaining rare earth elements. fishersci.ca The flotation process is critical for separating valuable minerals from gangue (unwanted rock), and the collector is a chemical agent that selectively binds to the surface of the target mineral, making it hydrophobic so it can be carried to the surface by air bubbles.

First-principles calculations were used to explore the adsorption mechanism at a molecular level. These studies revealed that this compound has a stronger affinity and binds more effectively to the bastnaesite surface than salicylhydroxamic acid. This stronger interaction is attributed to significant orbital hybridization between the collector and the mineral surface, indicating a strong electronic interaction. fishersci.ca

Interactive Data Table: Collector Performance on Bastnaesite (110) Surface

| Collector Compound | Adsorption Energy (eV) | Adsorption Height (Å) | Performance Summary |

| This compound | -1.79 | 1.65 | Better affinity and binding to bastnaesite surface. fishersci.ca |

| Salicylhydroxamic acid | -1.44 | 2.43 | Weaker affinity compared to this compound. fishersci.ca |

Comparative Flotation Performance with Existing Collectors (e.g., Salicylhydroxamic Acid)

This compound has been investigated as a novel collector for the flotation of bastnaesite ores, particularly those characterized by fine mineral particles, complex embedding, and high mud content. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net Its performance has been directly compared with Salicylhydroxamic Acid, a commonly used collector in the beneficiation of bastnaesite. journalssystem.comjournalssystem.comresearchgate.net

In a comparative flotation test on raw bastnaesite ore, this compound (designated as C1 in the study) demonstrated superior collection ability and flotation performance over Salicylhydroxamic Acid (C2). icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net The use of this compound resulted in a higher concentrate yield, a greater grade of rare earth oxides (REO), and an improved recovery rate. journalssystem.comresearchgate.net

Specifically, with this compound as the collector, the flotation process yielded a concentrate with an REO grade of 21.18% and a recovery rate of 66.78%. journalssystem.com In contrast, under the same conditions, the use of Salicylhydroxamic Acid resulted in a concentrate with an REO grade of 15.36% and a recovery rate of 55.86%. journalssystem.comresearchgate.net These findings confirm that this compound possesses a better collection capability for bastnaesite compared to Salicylhydroxamic Acid. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net

Table 1: Comparative Flotation Results of Collectors on Bastnaesite Ore

| Collector | Concentrate Yield (%) | REO Grade (%) | REO Recovery Rate (%) |

|---|---|---|---|

| This compound | 16.49 | 21.18 | 66.78 |

| Salicylhydroxamic Acid | 19.00 | 15.36 | 55.86 |

Data sourced from a flotation test on raw bastnaesite ore. journalssystem.comresearchgate.net

Optimization of Flotation Parameters and Conditions

The available research on this compound has focused on its performance under a specific set of experimental conditions rather than a comprehensive optimization of various flotation parameters. The comparative tests with Salicylhydroxamic Acid were conducted using a defined process, which included grinding the ore, followed by agitation with sodium hydroxide (B78521) for pH adjustment, and then sequential addition of the collector and frothing agent. researchgate.net The flotation was performed at room temperature with a specific aeration rate and stirring speed. researchgate.net While these conditions proved effective for demonstrating the superior performance of this compound, a detailed study on the optimization of parameters such as collector dosage, pH range, pulp temperature, and agitation speed for this specific collector has not been extensively reported in the reviewed literature.

Microscopic Adsorption Mechanisms on Mineral Surfaces

The enhanced flotation performance of this compound is rooted in its specific adsorption behavior at the molecular level on the mineral surface. Theoretical and computational analyses have been employed to elucidate these mechanisms. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net

Influence of Molecular Structure on Adsorption Affinity (e.g., Hydrophobicity, Electron Donor Sites)

The molecular structure of this compound is central to its effectiveness as a collector. The molecule contains both oxygen and nitrogen atoms that can act as electron donors. researchgate.net This structural arrangement allows for the formation of strong coordination bonds with metal ions on the mineral surface. The presence of these specific functional groups contributes to its strong adsorption and collection performance for bastnaesite. journalssystem.com

Formation of Coordination Bonds and Stable Chelate Ring Structures (e.g., with Ce3+)

A key aspect of the adsorption mechanism is the ability of this compound to form stable chemical structures with the metal ions on the bastnaesite surface. Theoretical analysis indicates that the oxygen and nitrogen atoms within the hydroxamate group of the molecule can form coordination bonds with the Cerium ion (Ce³⁺), a primary component of bastnaesite. journalssystem.com This coordination results in the formation of a stable, five-membered chelate ring, which firmly anchors the collector molecule to the mineral surface. journalssystem.comresearchgate.net

Quantitative Analysis of Adsorption Energy and Adsorption Height

First-principles calculations based on Density Functional Theory (DFT) have provided quantitative insights into the adsorption behavior of this compound on the (110) crystal plane of bastnaesite. These calculations reveal a significantly stronger affinity and binding compared to Salicylhydroxamic Acid. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net

The adsorption energy for this compound on the bastnaesite surface was calculated to be -1.79 eV. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net This is substantially lower (more favorable) than the -1.44 eV calculated for Salicylhydroxamic Acid, indicating a more stable adsorption. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net

Furthermore, the adsorption height, which is the distance between the collector molecule and the mineral surface, was found to be 1.65 Å for this compound. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net This is considerably shorter than the 2.43 Å adsorption height for Salicylhydroxamic Acid, signifying a closer and stronger bond with the bastnaesite surface. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net These quantitative data corroborate the experimental flotation results, proving that the this compound molecule has a better adsorption ability on the bastnaesite crystal. journalssystem.com

Table 2: Calculated Adsorption Parameters on the (110) Plane of Bastnaesite

| Collector | Adsorption Energy (eV) | Adsorption Height (Å) |

|---|---|---|

| This compound | -1.79 | 1.65 |

| Salicylhydroxamic Acid | -1.44 | 2.43 |

Data sourced from first-principles calculations. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net

Elucidation of Electronic Interactions via Partial Density of States (PDOS)

The nature of the chemical bonding between the collector and the mineral surface has been further investigated through Partial Density of States (PDOS) calculations. The results of the PDOS analysis showed that both this compound and Salicylhydroxamic Acid undergo significant orbital hybridization with the (110) plane of bastnaesite. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net This hybridization is indicative of strong electronic interactions and the formation of chemical bonds, rather than mere physical adsorption. icm.edu.pljournalssystem.comjournalssystem.comresearchgate.net The strong electronic interactions highlighted by the PDOS analysis underpin the robust adsorption of the collector on the mineral, which is essential for effective flotation. icm.edu.pljournalssystem.comresearchgate.net

Applications in Agrochemical Research and Development

The exploration of this compound in the field of agrochemical research and development is primarily centered on its role as a versatile chemical intermediate. While direct applications of the compound as a standalone herbicide, fungicide, or insecticide are not extensively documented in publicly available research, its chemical structure presents significant potential for the synthesis of novel, biologically active molecules for crop protection.

One source highlights its value within the agrochemical industry as a key intermediate for the creation of various bioactive molecules. sapub.org The compound's utility lies in its capacity to facilitate the construction of more complex chemical structures, thereby enabling researchers to investigate new possibilities in the development of agrochemicals. sapub.org

The reactivity of the hydroxamic acid ester functional group is a key aspect of its utility. Hydroxamic acids and their derivatives are a class of compounds known for their ability to chelate metal ions and inhibit metalloenzymes, a mechanism of action relevant to the development of certain pesticides. The synthesis of various hydroxamic acids is often achieved through the reaction of their corresponding esters with hydroxylamine (B1172632). This general synthetic route underscores the potential of this compound as a precursor to a wide array of hydroxamic acid derivatives that could be screened for agrochemical activity.

Furthermore, the presence of the mesitylsulfonyl group can influence the physicochemical properties of the resulting molecules, such as their stability, solubility, and interaction with biological targets. The sulfonylurea class of herbicides, for instance, are well-known for their potent and selective activity, and while this compound is not a sulfonylurea itself, its sulfonyl moiety makes it a valuable building block in the synthesis of other sulfur-containing compounds for agrochemical testing.

In essence, the contribution of this compound to agrochemical research is as a foundational element for the synthesis of new chemical entities. Research in this context would involve using the compound as a starting material to generate libraries of novel derivatives, which would then be subjected to biological screening to identify potential herbicidal, fungicidal, or insecticidal properties. The detailed findings of such proprietary research are not typically disclosed in the public domain.

Advanced Analytical and Spectroscopic Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is an indispensable tool for the structural elucidation of the products formed from reactions involving Ethyl O-Mesitylsulfonylacetohydroxamate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) NMR spectra, chemists can precisely determine the connectivity and stereochemistry of atoms in a molecule.

In reactions where this compound is used for amination, for instance, the formation of a new N-substituted product can be confirmed by the appearance of specific signals in the NMR spectrum. For example, in the synthesis of N-substituted imidazole (B134444) derivatives, the successful reaction is confirmed by characteristic shifts in the imidazole ring protons and the appearance of signals corresponding to the new substituent.

Table 1: Representative ¹H-NMR Spectral Data for a Synthesized N-substituted Imidazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole-H | 7.2-7.8 | m | - |

| N-CH₂ | 4.5 | s | - |

| Aromatic-H | 6.9-7.4 | m | - |

Note: This table is a generalized representation based on typical chemical shifts for such structures and is for illustrative purposes.

Quantitative ¹H-NMR (qNMR) can also be employed to determine the yield of reaction products by integrating the signals of the product against a known internal standard. This method provides a high degree of accuracy in assessing reaction efficiency.

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, providing crucial information for identifying reaction products and intermediates. In the context of reactions with this compound, MS is vital for confirming the mass of the desired aminated product and for analyzing the fragmentation patterns, which can help to piece together the structure of the molecule.

For instance, in the synthesis of novel thiazolidinone derivatives, the mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula.

Table 2: Mass Spectrometry Data for a Hypothetical Reaction Product

| Technique | Value |

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Calculated Molecular Weight | 322.10 |

| Observed Molecular Ion (M⁺) | 322 |

Note: This data is illustrative for a potential product derived from a reaction involving a sulfur and nitrogen containing heterocycle.

Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to probe reaction pathways. By inducing fragmentation of a selected ion and analyzing the resulting daughter ions, researchers can gain insights into the connectivity of the molecule and identify characteristic fragmentation patterns that confirm the proposed structure. This is particularly useful in complex reaction mixtures to identify side-products and understand reaction mechanisms.

X-ray Crystallography for Solid-State Structural Determination of Analogues or Complexes

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining a suitable single crystal of this compound itself might be for characterization, the real power of this technique lies in analyzing the crystal structures of its derivatives and complexes.

For example, the crystal structure of a synthesized thiazole (B1198619) derivative, an analogue of a natural product, can reveal a near-planar V-shaped conformation, which may be crucial for its biological activity. fishersci.ca The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal packing provides valuable information about how these molecules interact with each other and potentially with biological targets. fishersci.ca

Table 3: Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489 |

| Z | 4 |

Note: This data is representative of a typical small molecule crystal structure and is for illustrative purposes. fishersci.ca

The detailed three-dimensional structure obtained from X-ray crystallography is invaluable for structure-activity relationship (SAR) studies in drug discovery and for understanding the stereochemical outcome of reactions.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues and Derivatives with Enhanced Reactivity or Specificity

The core structure of Ethyl O-Mesitylsulfonylacetohydroxamate offers multiple avenues for modification to create analogues with fine-tuned properties. Future research will likely focus on systematic structural variations to enhance reactivity, improve selectivity, or introduce new functionalities. Key areas for derivatization include the mesitylsulfonyl group, the ethyl ester, and the acetohydroxamate backbone.

Modification of the Sulfonyl Group: The bulky mesityl (2,4,6-trimethylphenyl) group provides steric shielding and influences the leaving group ability of the sulfonate. Replacing it with other substituted aryl or alkylsulfonyl groups could precisely modulate the reagent's electrophilicity. For instance, incorporating electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aromatic ring would be expected to increase the reactivity of the N-O bond, potentially allowing for aminations under milder conditions. Conversely, altering the steric hindrance could improve selectivity for specific substrates.

Variation of the Ester Moiety: The ethyl ester group primarily affects the solubility and physical properties of the compound. Synthesizing analogues with different alkyl or functionalized esters (e.g., tert-butyl, benzyl (B1604629), or long-chain alkyls) could optimize its compatibility with various reaction media or facilitate easier purification of products.

Alterations to the Core Structure: Changes to the ethylidene portion of the molecule could be explored to influence the stability and reactivity of the resulting aminating species.

A systematic study of these derivatives would generate a valuable library of reagents, allowing chemists to select the optimal aminating agent for a specific transformation, much like the extensive families of phosphine (B1218219) ligands available for cross-coupling reactions.

Table 1: Hypothetical Analogues of this compound and Their Potential Properties

| Analogue Name | Structural Modification | Anticipated Property Change | Potential Application Advantage |

| Ethyl O-(Pentafluorophenylsulfonyl)acetohydroxamate | Mesityl group replaced with C₆F₅ group | Increased electrophilicity of the nitrogen atom | Amination of less reactive nucleophiles |

| tert-Butyl O-Mesitylsulfonylacetohydroxamate | Ethyl ester replaced with a tert-butyl ester | Altered solubility; acid-labile protecting group potential | Use in different solvent systems; simplified workup |

| Ethyl O-(2-Nitrobenzenesulfonyl)acetohydroxamate | Mesityl group replaced with 2-nitrophenylsulfonyl | Enhanced leaving group ability; photolabile potential | Milder reaction conditions; orthogonal deprotection |

| Benzyl O-Mesitylsulfonylacetohydroxamate | Ethyl ester replaced with a benzyl ester | Amenable to hydrogenolysis for cleavage | Alternative deprotection strategies in complex synthesis |

Expansion of Synthetic Utility to New Classes of Organic Transformations

As a source for electrophilic amination, the utility of this compound can be expanded beyond its current scope. The development of advanced synthetic methods has seen a surge in the use of such reagents for challenging C-N bond formations. Future research could focus on applying this reagent to new classes of nucleophiles and developing novel catalytic systems.

Potential areas of exploration include:

Transition-Metal Catalyzed C-H Amination: A significant goal in modern synthesis is the direct functionalization of C-H bonds. Developing catalytic systems (e.g., using rhodium, palladium, or iron) that enable this compound to aminate unactivated C(sp³)-H and C(sp²)-H bonds would be a major advance, streamlining the synthesis of complex amines from simple hydrocarbon feedstocks.

Amination of Organometallic Reagents: While amination of some organometallics is known, a systematic study of the reaction of this reagent with a broader range of organozinc, organoboron, and Grignard reagents could establish it as a universal tool for this purpose.

Asymmetric Amination: The development of chiral catalysts that can mediate the enantioselective transfer of the amino group from this reagent to prochiral nucleophiles (like enolates or silyl (B83357) enol ethers) would provide direct access to valuable chiral amines, which are crucial building blocks for pharmaceuticals.

Cascade Reactions: Designing one-pot reactions where an initial amination event triggers a subsequent cyclization or rearrangement could provide rapid access to complex heterocyclic structures, which are prevalent in medicinal chemistry.

Deeper Elucidation of Biological Interaction Mechanisms

Many compounds containing sulfonamide and hydroxamate functionalities exhibit significant biological activity. The sulfonamide group is a cornerstone of various therapeutic classes, including diuretics and anti-inflammatory agents. The hydroxamic acid moiety is a classic zinc-binding group and a key pharmacophore in many metallo-enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy.

Given this precedent, this compound and its derivatives represent a promising, yet largely unexplored, scaffold for drug discovery. Future research should investigate:

Enzyme Inhibition Screening: A primary avenue of investigation would be to screen the compound and its analogues against a panel of metallo-enzymes, particularly zinc-dependent HDACs and matrix metalloproteinases (MMPs). The combination of the sulfonyl body and the hydroxamate-like N-O-C core could lead to novel binding modes and inhibitor profiles.

Metal Chelating Properties: The ability of the hydroxamate function to chelate essential metal ions like iron and zinc is well-documented. This suggests potential applications as antimicrobial agents, where the sequestration of metals can disrupt bacterial growth.

Mechanism of Action Studies: Should any biological activity be identified, detailed molecular and cellular studies would be required to understand the mechanism of action. This could involve identifying specific enzyme targets, exploring effects on signaling pathways, or investigating potential pro-drug activation mechanisms where the molecule is metabolized to an active form in vivo.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Application

Adherence to the principles of green chemistry is now a critical aspect of chemical research and development. Future work on this compound should prioritize sustainability in both its synthesis and its use.

Key objectives include:

Catalytic Synthesis of the Reagent: The current synthesis of this and similar reagents often involves stoichiometric reactions with potentially hazardous materials. Developing a catalytic route to produce this compound would significantly improve its environmental footprint by reducing waste.

Use of Greener Solvents: Research into performing amination reactions using this reagent in environmentally benign solvents, such as bio-renewable solvents like ethyl lactate (B86563) or 2-methyltetrahydrofuran, is needed to replace traditional volatile organic compounds.

Atom Economy and Waste Reduction: The mesitylsulfonate portion of the molecule becomes a byproduct after the amination reaction. Developing methods to recover and recycle this leaving group would substantially improve the atom economy of the process.

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or mechanochemistry (ball-milling), for both the synthesis of the reagent and its subsequent reactions could lead to more energy-efficient and faster processes compared to conventional heating.

By focusing on these areas, the chemical community can ensure that the utility of this compound is maximized in a manner that is both scientifically innovative and environmentally responsible.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl O-Mesitylsulfonylacetohydroxamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation and esterification. Key factors include solvent polarity (e.g., polar aprotic solvents enhance reaction rates), temperature control (70–100°C for acetylation steps), and catalysts (e.g., sulfuric acid for transesterification). For example, acetylation under mildly basic conditions (e.g., NaHCO₃) improves selectivity. Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants like acetic anhydride .

Q. What spectroscopic and chromatographic methods validate the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure. For example, the mesitylsulfonyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and sulfonyl peaks at δ 3.1–3.3 ppm .

- IR Spectroscopy : Key stretches include S=O (1170–1200 cm⁻¹) and N–O (950–980 cm⁻¹) .

- TLC : Used to monitor reaction progress (Rf = 0.5 in hexane:EtOAc 3:1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (triclinic system, space group P1) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility hinges on:

- Standardized Protocols : Detailed in-lab SOPs for solvent drying (e.g., molecular sieves for ethanol) and reagent purification.

- Data Transparency : Reporting exact molar ratios (e.g., 1:1.2 for e-caprolactone:ethanol) and reaction times .

- Cross-Validation : Replicate results using alternative characterization (e.g., GC-MS alongside NMR) .

Advanced Research Questions

Q. How does this compound compare to salicylhydroxamic acid (SHA) in bastnaesite ore flotation?

- Methodological Answer : Comparative studies show:

-

Selectivity : this compound (C1) outperforms SHA (C2) in high-mud-content ores due to stronger chelation with rare-earth ions (La³⁺, Ce³⁺).

-

Recovery Rates : C1 achieves 85–90% recovery vs. 70–75% for C2 under identical conditions (pH 6–7, 25°C) .

Collector Ore Type Recovery Rate Key Advantage C1 Bastnaesite 85–90% High mud tolerance C2 (SHA) Bastnaesite 70–75% Cost-effective

Q. What mechanistic role does this compound play as a precursor for aminating reagents?

- Methodological Answer : The compound acts as a nitrene precursor in metal-free amination. Key steps:

- Thermal Decomposition : Generates reactive nitrene species at 80–100°C.

- Substrate Scope : Effective for aryl and alkyl amines, with yields >75% in DMF .

- Side Reactions : Competing hydrolysis can occur; anhydrous conditions and Lewis acids (e.g., ZnCl₂) mitigate this .

Q. What challenges arise in scaling up this compound synthesis for industrial research?

- Methodological Answer :

- Exothermic Reactions : Acetic anhydride addition requires controlled cooling to prevent thermal runaway .

- Purification : Column chromatography is impractical at scale; alternatives like recrystallization (using EtOAc/hexane) are preferred .

- Yield Drop : Lab-scale 80% yield drops to 60–65% at 1 kg scale due to mixing inefficiencies. Computational fluid dynamics (CFD) models optimize reactor design .

Data Contradiction Analysis

- Conflicting Yields in Synthesis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。